

# what is Ensartinib used for in NSCLC

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## Compound Focus: Ensartinib

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## Introduction to Ensartinib

**Ensartinib** (brand name Ensacove) is an orally administered, aminopyridazine-based small molecule TKI that potently inhibits anaplastic lymphoma kinase (ALK) [1] [2]. The U.S. Food and Drug Administration (FDA) approved it on December 18, 2024, for adult patients with ALK-positive locally advanced or metastatic NSCLC who have not previously received an ALK-inhibitor [3] [4].

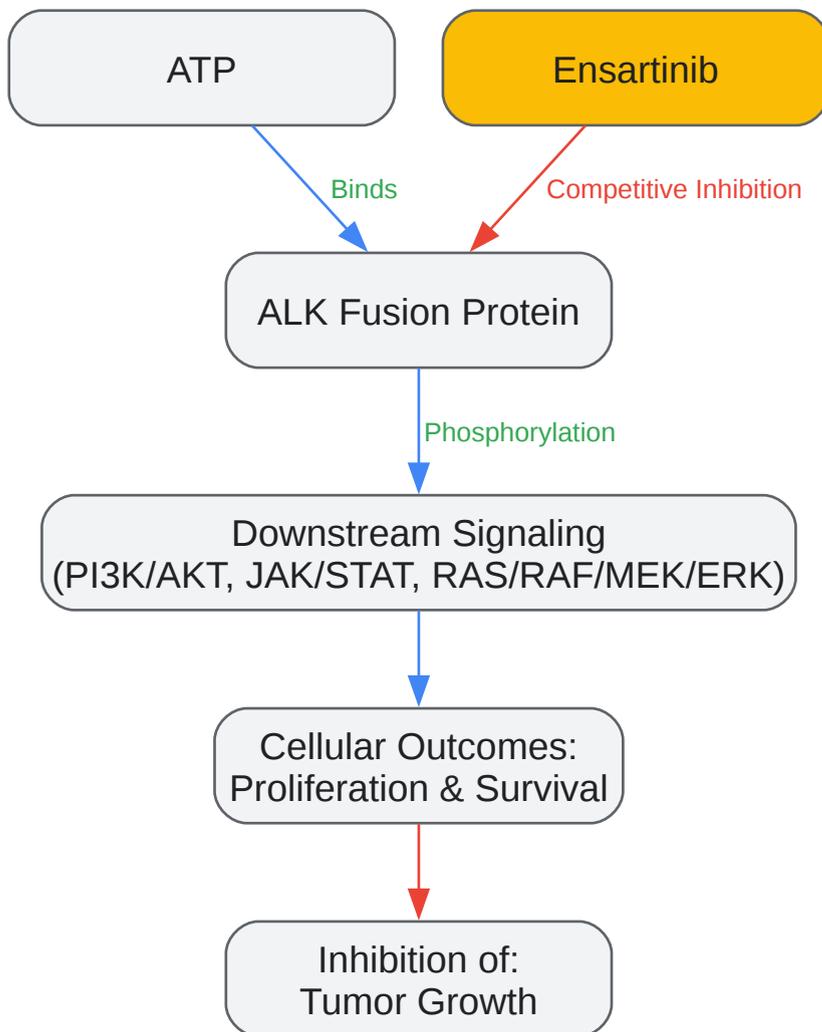
Its development addresses key limitations of first-generation ALK inhibitors, including poor central nervous system (CNS) penetration and acquired resistance mutations [5]. **Ensartinib** is reported to be 10-fold more potent than crizotinib at inhibiting the growth of ALK-positive lung cancer cell lines [1] [2].

## Mechanism of Action and Targets

**Ensartinib's** primary mechanism is competitive inhibition of ATP-binding sites within the kinase domains of its target proteins.

- **Primary Target (ALK):** Prevents phosphorylation and activation of ALK fusion proteins, halting downstream signaling through key pathways like JAK/STAT, PI3K/AKT, and RAS/RAF/MEK/ERK, leading to apoptosis and reduced tumor cell proliferation [1] [6].
- **Secondary Kinase Targets:** Potently inhibits several other kinases including ROS1, MET (c-MET), EphA2, AXL, and TRK A, B, C [1] [6] [2]. This multi-kinase inhibition profile may contribute to broader antitumor activity and ability to overcome resistance.

The following diagram illustrates how **Ensartinib** inhibits ALK and its downstream signaling pathways.



ALK Signaling Pathway Inhibition by Ensartinib

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## Clinical Efficacy Data from eXalt3 Trial

The phase 3 eXalt3 trial (NCT02767804) established **ensartinib** as a first-line treatment. The open-label, randomized, active-controlled multicenter study enrolled 290 patients with locally advanced or metastatic ALK-positive NSCLC who had not received prior ALK-targeted therapy [3] [7].

Table 1: Key Efficacy Outcomes from the eXalt3 Trial (BICR Assessment)

Efficacy Parameter	Ensartinib Arm	Crizotinib Arm	Hazard Ratio (HR) / p-value
<b>Median Progression-Free Survival (PFS)</b>	25.8 months (95% CI: 21.8, NE)	12.7 months (95% CI: 9.2, 16.6)	HR: 0.56 (95% CI: 0.40, 0.79) p = 0.0007 [3]
<b>Overall Survival (OS)</b>	No significant difference	No significant difference	HR: 0.88 (95% CI: 0.63, 1.23) p = 0.4570 [3]
<b>Confirmed Objective Response Rate (ORR)</b>	74% (95% CI: 66%-81%) [7]	67% (95% CI: 58%-74%) [7]	Not provided
<b>Intracranial Response Rate</b> (in patients with target brain metastases at baseline)	63.6% [7]	21.1% [7]	Not provided
<b>Cumulative Incidence of Brain Metastases at 12 Months</b>	4.2% [7]	23.9% [7]	HR: 0.32 (95% CI: 0.16, 0.63) p = 0.001 [7]

Abbreviations: BICR, Blinded Independent Central Review; CI, Confidence Interval; NE, Not Estimable.

## Experimental Protocol Overview

For researchers, key methodological details from the foundational first-in-human phase I/II trial (NCT01625234) are summarized below [5].

- **Study Objectives:** Primary objectives were to evaluate safety and determine the recommended phase II dose (RP2D). Secondary objectives included characterizing preliminary pharmacokinetics and antitumor activity [5].
- **Patient Population:**
  - **Dose Escalation:** Patients with advanced solid tumors.
  - **Dose Expansion:** Patients with advanced, ALK-positive NSCLC confirmed by central FISH testing. Patients with prior ALK TKI treatment and asymptomatic brain metastases were eligible [5].
- **Study Design:**
  - Used an accelerated titration design starting at 25 mg orally once daily, switching to a 3+3 design after a Grade  $\geq 2$  drug-related adverse event.
  - **Dose Limiting Toxicity (DLT)** evaluation period was the first 28-day cycle.
  - The RP2D was established at 225 mg once daily [5].
- **Efficacy Assessments:**
  - Tumor imaging (CT/MRI) at baseline and every ~8 weeks thereafter.
  - Systemic and CNS disease assessed per RECIST v1.1 [5].
- **Pharmacokinetic Analysis:** Plasma samples collected at multiple timepoints on days 1 and 22 of cycle 1 to determine plasma concentration-time profiles and parameters [5].

## Safety and Tolerability Profile

**Ensartinib**'s safety profile is distinct from other agents in its class, with specific monitoring requirements.

Table 2: Summary of Safety and Management Guidelines

Category	Details
<b>Most Common Adverse Reactions (≥20%)</b>	Rash, musculoskeletal pain, constipation, pruritus, cough, nausea, edema, vomiting, fatigue, pyrexia [3] [4].
<b>Common Grade 3-4 Laboratory Abnormalities (≥2%)</b>	Increased uric acid, decreased lymphocytes, increased ALT, decreased phosphate, increased GGT, increased magnesium, increased amylase, decreased sodium, increased glucose, decreased hemoglobin, increased bilirubin, decreased potassium, increased CPK [4].
<b>Serious Warnings &amp; Precautions</b>	Interstitial lung disease (ILD)/Pneumonitis, Hepatotoxicity, Severe dermatologic reactions, Bradycardia, Hyperglycemia, Visual disturbances, Increased creatine phosphokinase, Hyperuricemia, Embryo-fetal toxicity [1] [4].

| **Hepatotoxicity Monitoring** | **Baseline:** Liver tests (ALT, AST, Total Bilirubin). **During Treatment:** Every 2 weeks for the first cycle, then monthly, and as clinically indicated [8]. | | **Recommended Dose** | 225 mg orally once daily, with or without food, until disease progression or unacceptable toxicity [3]. |

## Conclusion for Researchers

**Ensartinib** represents a significant advancement in the first-line treatment landscape for ALK-positive NSCLC. Its high potency, robust systemic and intracranial efficacy, and distinct safety profile make it a valuable addition to the arsenal of ALK TKIs. Key differentiators include its 10-fold greater potency than crizotinib in preclinical models and proven efficacy against brain metastases.

Future research should focus on elucidating the full spectrum of resistance mechanisms to **ensartinib** and establishing optimal sequencing strategies with other second- and third-generation ALK inhibitors to

maximize patient survival outcomes.

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## References

1. Ensartinib: Uses, Interactions, Mechanism of Action [[go.drugbank.com](https://go.drugbank.com)]
2. Ensartinib - an overview | ScienceDirect Topics [[sciencedirect.com](https://www.sciencedirect.com)]
3. FDA approves ensartinib for ALK-positive locally advanced ... [[fda.gov](https://www.fda.gov)]
4. Ensacove (ensartinib) FDA Approval History [[drugs.com](https://www.drugs.com)]
5. Ensartinib (X-396) in ALK-positive Non-Small Cell Lung Cancer [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
6. What is the mechanism of Ensartinib Hydrochloride? [[synapse.patsnap.com](https://synapse.patsnap.com)]
7. FDA Approves Ensartinib in Metastatic ALK-Positive NSCLC [[cancernetwork.com](https://www.cancernetwork.com)]
8. Ensartinib - LiverTox - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

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